molecular formula C24H22FN3O B3127349 N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide CAS No. 338410-76-7

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

Cat. No.: B3127349
CAS No.: 338410-76-7
M. Wt: 387.4 g/mol
InChI Key: LIYVQGQBZZRRKK-UHFFFAOYSA-N
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Description

This compound (CAS 338410-76-7) is a benzimidazole-derived carboxamide featuring a 5,6-dimethyl substitution on the benzimidazole core and a 2-fluorophenyl group attached via an ethyl-phenylethyl linker. Its molecular formula is C24H22FN3O (MW: 387.4 g/mol), with a purity ≥95% . Currently discontinued, its synthesis and applications remain niche .

Properties

IUPAC Name

N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O/c1-15-12-20-21(13-16(15)2)27-23(26-20)22(14-17-8-4-3-5-9-17)28-24(29)18-10-6-7-11-19(18)25/h3-13,22H,14H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYVQGQBZZRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147865
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338410-76-7
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenylethyl group and finally the attachment of the fluorobenzene carboxamide group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The fluorobenzene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzimidazole Core

  • 5,6-Dimethyl Substitution: The dimethyl groups in the target compound increase steric bulk and lipophilicity compared to non-methylated analogs like N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (). This substitution may improve metabolic stability and membrane permeability .
  • Fluorine vs. Chlorine: Replacing fluorine with chlorine, as in 2-chloro-N-[1-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2-methylpropyl]benzamide (), alters electronic properties.

Carboxamide vs. Sulfonamide Derivatives

  • Carboxamide (Target Compound) : The 2-fluorobenzenecarboxamide moiety allows for hydrogen bonding via the carbonyl oxygen and fluorine, influencing crystal packing and solubility ().

Linker Modifications

  • Phenylethyl vs. Pyrazole Linkers : Compounds like N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides () use pyrazole linkers, which introduce conformational rigidity. The target compound’s flexible phenylethyl linker may allow better adaptation to diverse binding pockets .

Biological Activity

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C24H22FN3O\text{C}_{24}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

It features a benzimidazole core, which is known for its significant pharmacological properties. The presence of the fluorobenzene moiety enhances its lipophilicity and bioavailability, making it a promising candidate for various therapeutic applications.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
  • Case Studies : A study demonstrated that a benzimidazole derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antibacterial and Antifungal Activity

Benzimidazole derivatives have also shown promising antibacterial and antifungal activities:

  • Antibacterial Efficacy : Compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like Gentamicin .
  • Antifungal Properties : Similar derivatives have been reported to inhibit fungal growth, particularly against Candida species, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives:

SubstituentEffect on Activity
FluorineIncreases lipophilicity
MethylEnhances potency
PhenylImproves binding affinity

Research indicates that modifications on the benzimidazole ring can significantly alter the pharmacological profile of these compounds. For instance, the introduction of electron-donating groups tends to enhance anticancer activity .

Toxicity and Safety Profile

While many benzimidazole derivatives exhibit promising biological activities, their safety profiles must be thoroughly evaluated. Preliminary studies suggest that this compound demonstrates low toxicity in vitro; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .

Q & A

Q. Key Optimization Steps :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .
  • Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: How to confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR :
    • Benzimidazole protons : Look for characteristic downfield shifts (δ 7.8–8.2 ppm for aromatic protons) and splitting patterns due to dimethyl groups (δ 2.3–2.6 ppm, singlet) .
    • Fluorophenyl group : Aromatic protons appear as multiplets (δ 7.1–7.5 ppm), with 19F NMR showing a singlet near δ -110 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms bond angles and stereochemistry. For example, the dihedral angle between benzimidazole and fluorophenyl groups should align with computational models (e.g., ~45°) .

Q. Table 1: Representative Spectral Data

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Benzimidazole C-H7.8–8.2 (m)145–150
5,6-Dimethyl groups2.3–2.6 (s)20–22
2-Fluorophenyl C-F-160–165 (C-F)

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages). Adjust parameters like pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) to standardize conditions .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess if discrepancies stem from rapid metabolism. For example, measure half-life (t1/2) in CYP3A4-rich systems .

Case Study : If anti-inflammatory activity is high in vitro (IC50 = 1.2 μM) but low in vivo, investigate bioavailability via pharmacokinetic profiling (Cmax, AUC) .

Advanced: What computational approaches support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding between the fluorobenzamide group and Arg120/His90 residues .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate predictive power using leave-one-out cross-validation (R² > 0.8) .

Q. Table 2: Key SAR Findings

Modification SiteActivity Impact (vs. Parent Compound)
Fluorine substitution↑ Binding affinity (ΔG = -9.2 kcal/mol)
5,6-Dimethyl groups↓ Solubility (logP = 3.5)
Phenylethyl chain lengthOptimal at C2 (EC50 = 0.8 μM)

Advanced: How to design experiments for assessing photostability and thermal degradation?

Methodological Answer:

  • Photostability : Expose samples to UV light (λ = 254 nm) in a photoreactor chamber. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use quinine actinometry to calibrate light intensity .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N2. Identify decomposition temperatures (Td > 200°C indicates robustness) .

Q. Degradation Pathways :

  • Hydrolysis : Incubate in buffer solutions (pH 1.2–7.4) at 37°C. The fluorobenzamide group is prone to cleavage under acidic conditions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (use fume hood) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Q. First-Aid Measures :

  • Skin Contact : Wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

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